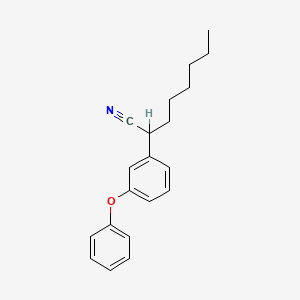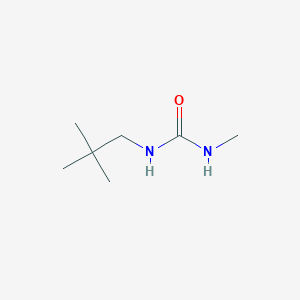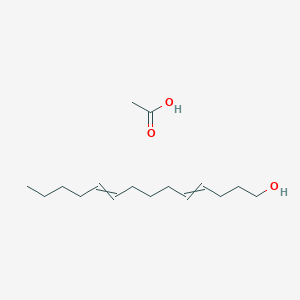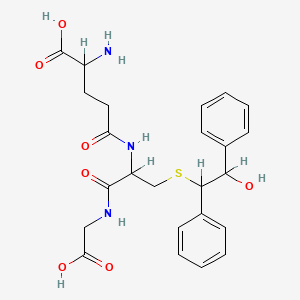![molecular formula C11H12O5 B14318610 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate CAS No. 106221-42-5](/img/structure/B14318610.png)
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains an ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol. The presence of the furan ring and the ester group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of furan-2-carboxylic acid with 2-hydroxyethyl methacrylate in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product in high yield and purity .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the product .
Análisis De Reacciones Químicas
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid, while reduction of the ester group results in the formation of the corresponding alcohol .
Aplicaciones Científicas De Investigación
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, the compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that furan derivatives can exhibit significant biological activity, making them promising candidates for the development of new therapeutic agents .
In industry, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials with specific mechanical and chemical properties .
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
The compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells. This can be achieved through the activation of specific signaling pathways, such as the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway .
Comparación Con Compuestos Similares
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate can be compared with other similar compounds, such as ethyl furan-2-carboxylate and methyl furan-2-carboxylate. These compounds share the furan ring structure but differ in the ester functional group.
Ethyl furan-2-carboxylate: This compound has an ethyl ester group instead of the 2-[(2-Methylacryloyl)oxy]ethyl group.
Methyl furan-2-carboxylate: This compound has a methyl ester group and is also used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
106221-42-5 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-8(2)10(12)15-6-7-16-11(13)9-4-3-5-14-9/h3-5H,1,6-7H2,2H3 |
Clave InChI |
SKYCQBLZONEVSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
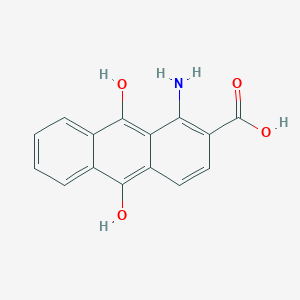
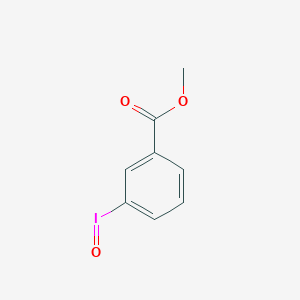
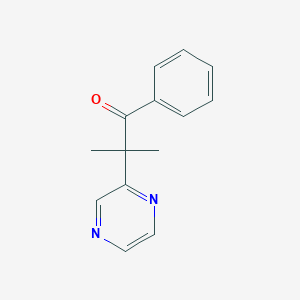
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
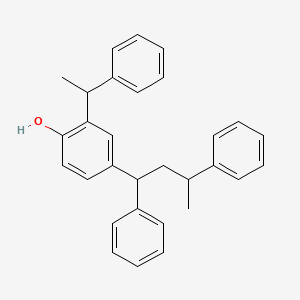

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
